(3-Bromo-5-cyclopropoxyphenyl)(methyl)sulfane
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Overview
Description
(3-Bromo-5-cyclopropoxyphenyl)(methyl)sulfane is an organic compound characterized by the presence of a bromine atom, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfane group is oxidized to sulfoxide or sulfone.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a phenyl ring without the bromine substituent.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives without bromine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-cyclopropoxyphenyl)(methyl)sulfane has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3-Bromo-5-cyclopropoxyphenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets. The bromine atom and the cyclopropoxy group can participate in various binding interactions, while the methylsulfane group can undergo metabolic transformations. These interactions and transformations can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- (3-Bromo-5-methylphenyl)(cyclopentyl)sulfane
- (3-Bromo-5-isopropylphenyl)(methyl)sulfane
- (3-Bromo-5-(cyclopropylmethoxy)-2-isopropoxyphenyl)(methyl)sulfane
Comparison: (3-Bromo-5-cyclopropoxyphenyl)(methyl)sulfane is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H11BrOS |
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Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-bromo-3-cyclopropyloxy-5-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11BrOS/c1-13-10-5-7(11)4-9(6-10)12-8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI Key |
JIIHESLLWFSMQC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)OC2CC2)Br |
Origin of Product |
United States |
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